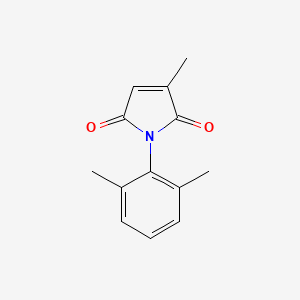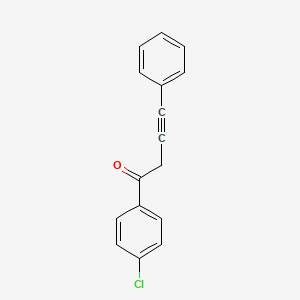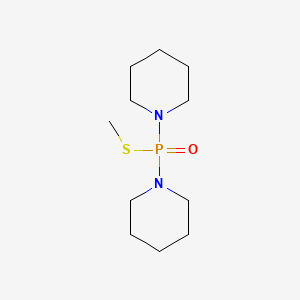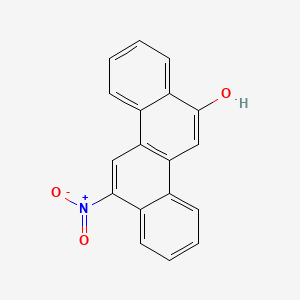
1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 2,6-dimethylphenyl group and a methyl group at the 3-position
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione typically involves the reaction of 2,6-dimethylphenylhydrazine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrrole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution can introduce functional groups like halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(2,6-Dimethylphenyl)-2-methyl-1H-pyrrole-3,5-dione: This compound has a similar structure but differs in the position of the methyl groups, leading to different chemical properties and reactivity.
1-(2,6-Dimethylphenyl)-3-ethyl-1H-pyrrole-2,5-dione: The presence of an ethyl group instead of a methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and applications.
1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,4-dione:
Eigenschaften
| 117659-65-1 | |
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-8-5-4-6-9(2)12(8)14-11(15)7-10(3)13(14)16/h4-7H,1-3H3 |
InChI-Schlüssel |
SLRSOTGOGNYGPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C=C(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)




